
N,N-diethyl-3-hydroxybenzamide
Descripción general
Descripción
N,N-diethyl-3-hydroxybenzamide is a chemical compound with the empirical formula C11H15NO2 . It is a solid substance . It is similar to N,N-diethyl-3-methylbenzamide (DEET), a potent insect repellent .
Molecular Structure Analysis
The molecular weight of N,N-diethyl-3-hydroxybenzamide is 193.24 . The SMILES string representation is O=C(N(CC)CC)C1=CC(O)=CC=C1 .Physical And Chemical Properties Analysis
N,N-diethyl-3-hydroxybenzamide is a solid substance . Its molecular weight is 193.24 . The SMILES string representation is O=C(N(CC)CC)C1=CC(O)=CC=C1 .Aplicaciones Científicas De Investigación
Synthesis Processes
- Synthesis Using Methyl Salicylate from Gandapura Oil : N,N-diethyl-3-hydroxybenzamide can be synthesized from methyl salicylate, a component derived from gandapura oil. This process involves mixing methyl salicylate with diethylamine and NaOH solution, followed by a series of chemical reactions. The synthesized compound is characterized using techniques like FT-IR spectrophotometry and Gas Chromatography-Mass Spectrometer (GC-MS) (Suratmo, Retnowati & Azzuhro, 2013).
Repellency Studies
- In Vitro Repellency Against Mosquitoes : N,N-diethyl-3-hydroxybenzamide has been evaluated for its repellency effectiveness against mosquitoes like Aedes aegypti and Anopheles stephensi. However, it was found to be a poor repellent in comparison to other analogs such as N,N-diethyl-2-[3-(triflouromethyl)phenyl]acetamide (Debboun & Wagman, 2004).
Antimicrobial Activity
- Synthesis of 2-Amino-N-hydroxybenzamide Antimicrobials : Derivatives of N-hydroxybenzamide, including 2-amino-N-hydroxybenzamide, have been synthesized and shown to possess antibacterial and antifungal activities. This highlights the potential application of N,N-diethyl-3-hydroxybenzamide in developing antimicrobial agents (Mahesh et al., 2015).
Catalytic Applications
- Chiral N-Hydroxybenzamides as Catalysts : Chiral N-hydroxybenzamides, including derivatives of N,N-diethyl-3-hydroxybenzamide, have been developed as catalysts for aerobic asymmetric oxidations. These catalysts are valuable for their selectivity and efficiency in chemical reactions (Capraro et al., 2014).
Electrophysiological Effects
- Effect on Cholinesterases in Insect and Mammalian Systems : Research indicates that compounds like N,N-diethyl-3-methylbenzamide (DEET), which is structurally similar to N,N-diethyl-3-hydroxybenzamide, can inhibit cholinesterase activity in both insect and mammalian nervous systems. This suggests potential neurophysiological implications of N,N-diethyl-3-hydroxybenzamide (Corbel et al., 2009).
Metabolic Studies
- Metabolism of N,N-Diethyl-meta-toluamide : Studies on related compounds like N,N-diethyl-m-toluamide (DEET) provide insights into the metabolic pathways that might be relevant for N,N-diethyl-3-hydroxybenzamide. These studies detail the metabolic reactions, including hydroxylation and N-deethylation (Taylor, 1986).
Safety and Hazards
Direcciones Futuras
The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide .
Mecanismo De Acción
Target of Action
N,N-diethyl-3-hydroxybenzamide, also known as DEET, primarily targets disease-carrying insect vectors such as mosquitoes, flies, ticks, fleas, lice, and mites . These vectors are hematophagous, meaning they feed on blood, and can introduce pathogens directly into the host’s bloodstream .
Mode of Action
DEET’s mode of action involves olfactory and gustatory mechanisms and central nervous system impairment . It elicits an excitatory response from certain sensilla, particularly at high concentrations . DEET also produces a biphasic effect on excitatory post synaptic potential (EPSP) amplitudes .
Biochemical Pathways
It is known that deet interferes with the normal functioning of the insect’s olfactory system, making it harder for the insect to detect and bite humans .
Pharmacokinetics
It is known that deet is effective against a variety of insects, and its protection efficacy depends on factors such as type of formulation, application pattern, physical activity of the user, environment, and species and feeding behavior of the insects .
Result of Action
The result of DEET’s action is a reduction in the number of insect bites, thereby reducing the transmission of diseases carried by these insects . It has been deemed safe and effective in humans .
Action Environment
The action, efficacy, and stability of DEET can be influenced by environmental factors. For example, higher temperatures may increase the volatility of DEET, potentially reducing its effectiveness. Additionally, the presence of water or sweat can reduce the effectiveness of DEET by washing it off the skin .
Propiedades
IUPAC Name |
N,N-diethyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-6-5-7-10(13)8-9/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQUCSOCEMEZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523357 | |
| Record name | N,N-Diethyl-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15789-04-5 | |
| Record name | N,N-Diethyl-3-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N,N-diethyl-3-hydroxybenzamide relate to its effectiveness as a mosquito repellent?
A1: The study investigated a series of N,N-diethyl-3-methylbenzamide (DEET) and N,N-diethylphenylacetamide (DEPA) analogs, including N,N-diethyl-3-hydroxybenzamide, for their mosquito repellency properties []. While the exact mechanism of action for these compounds remains unclear, structural variations significantly influenced their repellency. The research specifically found that N,N-diethyl-3-hydroxybenzamide was a poor repellent compared to DEET against both Aedes aegypti and Anopheles stephensi mosquitoes []. This suggests that the presence of the hydroxyl group on the benzene ring might hinder its interaction with mosquito olfactory receptors, leading to reduced repellency compared to DEET. Further investigations into the structure-activity relationships of similar compounds could provide valuable insights for the development of more effective mosquito repellents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






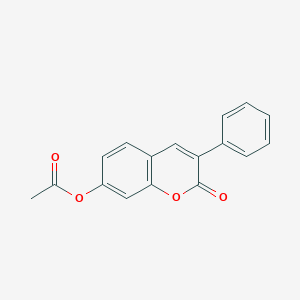
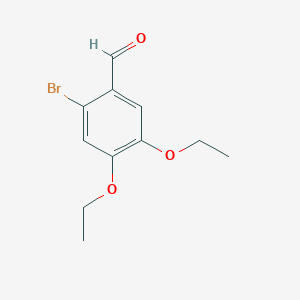
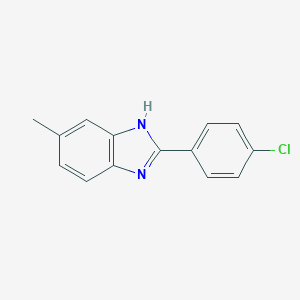
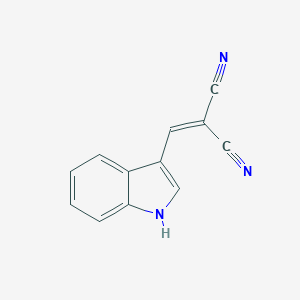
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

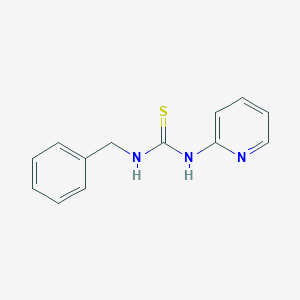
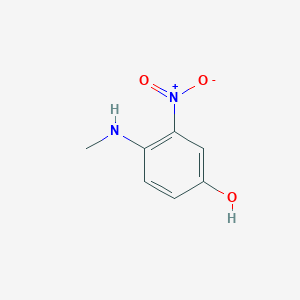
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)